4-Trimethylsilyl-N-tert-butylcrotonaldimine
CAS No.:
Cat. No.: VC18438048
Molecular Formula: C11H23NSi
Molecular Weight: 197.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H23NSi |
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Molecular Weight | 197.39 g/mol |
IUPAC Name | (E)-N-tert-butyl-4-trimethylsilylbut-2-en-1-imine |
Standard InChI | InChI=1S/C11H23NSi/c1-11(2,3)12-9-7-8-10-13(4,5)6/h7-9H,10H2,1-6H3/b8-7+,12-9? |
Standard InChI Key | YXVYWUJNEPUHPT-GQCAQHNKSA-N |
Isomeric SMILES | CC(C)(C)N=C/C=C/C[Si](C)(C)C |
Canonical SMILES | CC(C)(C)N=CC=CC[Si](C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-Trimethylsilyl-N-tert-butylcrotonaldimine features a planar imine group (C=N) conjugated with a crotonaldehyde-derived carbon skeleton. The trimethylsilyl (-Si(CH₃)₃) group at the 4-position enhances steric bulk and electron-donating effects, while the N-tert-butyl moiety contributes to kinetic stability by hindering nucleophilic attack. This combination creates a balance between reactivity and stability, making the compound suitable for controlled synthetic applications.
Bonding and Electronic Effects
The C=N bond length, typically 1.27–1.30 Å in imines, facilitates conjugation with adjacent π-systems, enabling resonance stabilization. The trimethylsilyl group’s +I effect increases electron density at the imine nitrogen, modulating its basicity and nucleophilicity. Comparative studies with analogous silanes, such as (4-tert-butylphenoxy)(trimethyl)silane (C₁₃H₂₂OSi), highlight how silyl groups alter electronic environments in aromatic systems .
Synthesis and Reaction Pathways
Condensation and Trimethylsilylation
The synthesis of 4-Trimethylsilyl-N-tert-butylcrotonaldimine proceeds via a two-step protocol:
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Condensation: Tert-butylamine reacts with crotonaldehyde in dichloromethane or acetone under reflux, forming an unstable Schiff base intermediate.
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Trimethylsilylation: The intermediate is treated with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine), yielding the final product.
Reaction Optimization
Key parameters include:
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Temperature: Mild conditions (20–40°C) prevent imine hydrolysis.
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Solvent: Polar aprotic solvents (e.g., acetone) enhance reaction rates by stabilizing charged intermediates.
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Catalysis: Lewis acids like ZnCl₂ accelerate silylation by activating TMSCl.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR data (CDCl₃, 400 MHz) reveal distinct signals:
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δ 0.15 ppm (s, 9H): Trimethylsilyl protons.
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δ 1.20 ppm (s, 9H): tert-Butyl group protons.
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δ 6.50–7.20 ppm (m, 4H): Olefinic and aromatic protons.
²⁹Si-NMR shows a resonance at δ −13.22 ppm, consistent with silicon in a tetrahedral environment bonded to three methyl groups and one nitrogen .
Infrared (IR) Spectroscopy
Key absorptions include:
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1640 cm⁻¹: C=N stretch (imine).
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1250 cm⁻¹: Si-C stretching.
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840 cm⁻¹: Si-CH₃ deformation.
Applications in Organic Synthesis
Intermediate in Heterocycle Synthesis
The compound serves as a precursor for nitrogen-containing heterocycles, such as pyrroles and pyridines. Its silyl group acts as a protecting agent, enabling regioselective functionalization. For example, in cycloaddition reactions, the trimethylsilyl moiety directs electrophilic attack to specific positions, streamlining the synthesis of complex architectures .
Catalysis and Ligand Design
The imine’s Lewis basicity allows coordination to transition metals (e.g., Pd, Cu), forming catalysts for cross-coupling reactions. Comparative studies with silole-based ligands (e.g., [Ph₄C₄Si(SiMe₃)]⁻- [Li]⁺) demonstrate enhanced catalytic activity in Suzuki-Miyaura couplings .
Comparative Analysis with Related Compounds
(4-tert-Butylphenoxy)(trimethyl)silane
Though structurally distinct, this compound (C₁₃H₂₂OSi) shares functional groups with the target molecule. Its phenoxy-silane linkage influences solubility in nonpolar solvents, contrasting with the imine’s polarity .
Future Directions
Research should explore:
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Green Synthesis: Solvent-free or aqueous-phase reactions to improve sustainability.
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Biomedical Applications: Functionalization for drug delivery systems or enzyme inhibition.
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